molecular formula C12H11N3O3 B3032184 7,8-dimethoxy-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one CAS No. 121282-82-4

7,8-dimethoxy-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one

Cat. No.: B3032184
CAS No.: 121282-82-4
M. Wt: 245.23
InChI Key: QFKQBPWFTDLFDP-UHFFFAOYSA-N
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Description

This compound belongs to the class of pyridazinoindoles, which are known for their diverse biological activities and potential therapeutic applications .

Biochemical Analysis

Biochemical Properties

7,8-dimethoxy-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one interacts with a variety of enzymes, proteins, and other biomolecules . The nature of these interactions is complex and multifaceted, contributing to the compound’s biochemical properties .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is complex . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound in laboratory settings can change . This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues is a complex process . This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are significant . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

The synthesis of 7,8-dimethoxy-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one can be achieved through various synthetic routes. One common method involves the reaction of anthranilic acid derivatives with appropriate reagents under specific conditions . Industrial production methods may involve optimized reaction conditions and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

7,8-dimethoxy-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at different positions on the indole ring, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7,8-dimethoxy-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: This compound is being investigated for its potential therapeutic effects, particularly in cancer therapy.

    Industry: It may be used in the development of new materials and industrial processes.

Comparison with Similar Compounds

7,8-dimethoxy-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one can be compared with other similar compounds, such as:

    8-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one: This compound has similar structural features but differs in its methyl substitution, which may affect its biological activity.

    3,4,5-trimethoxybenzoic acid: Although not a pyridazinoindole, this compound shares some structural similarities and is used in various chemical reactions.

The uniqueness of this compound lies in its specific substitution pattern and its potential therapeutic applications, particularly in cancer therapy .

Properties

IUPAC Name

7,8-dimethoxy-3,5-dihydropyridazino[4,5-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3/c1-17-9-3-6-7-5-13-15-12(16)11(7)14-8(6)4-10(9)18-2/h3-5,14H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFKQBPWFTDLFDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=C(N2)C(=O)NN=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801196107
Record name 3,5-Dihydro-7,8-dimethoxy-4H-pyridazino[4,5-b]indol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801196107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121282-82-4
Record name 3,5-Dihydro-7,8-dimethoxy-4H-pyridazino[4,5-b]indol-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121282-82-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dihydro-7,8-dimethoxy-4H-pyridazino[4,5-b]indol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801196107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,8-dimethoxy-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one
Reactant of Route 2
7,8-dimethoxy-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one
Reactant of Route 3
7,8-dimethoxy-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one
Reactant of Route 4
7,8-dimethoxy-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one
Reactant of Route 5
Reactant of Route 5
7,8-dimethoxy-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one
Reactant of Route 6
7,8-dimethoxy-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one

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